(E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-20-15(19)17-8-6-12(7-9-17)11-16-14(18)5-4-13-3-2-10-21-13/h2-5,10,12H,6-9,11H2,1H3,(H,16,18)/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMFBZNZOIGFQQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing information from various studies and literature.
Chemical Structure and Synthesis
The compound features a piperidine core with a methyl ester group and a thiophene-substituted acrylamide moiety. This structural configuration is essential for its biological activity, as modifications in the chemical structure can significantly affect its pharmacological properties.
Biological Activity
1. Antioxidant Activity:
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the thiophene ring is associated with enhanced radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases .
2. Enzyme Inhibition:
The compound has potential as an inhibitor of various enzymes. For instance, studies on related piperidine derivatives have shown that they can inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX) and cyclooxygenase (COX). The inhibition of these enzymes suggests that this compound could have anti-inflammatory effects .
3. Anticancer Properties:
Preliminary studies suggest that compounds with similar piperidine frameworks have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have shown the ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects: Variations in substituents on the thiophene ring and piperidine core can lead to changes in potency and selectivity for biological targets.
- Functional Group Influence: The presence of functional groups such as amides and esters significantly impacts solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Inhibition of Lipid Peroxidation:
A study demonstrated that certain piperidine derivatives could inhibit lipid peroxidation effectively, suggesting potential applications in neuroprotective therapies . -
Cytotoxicity in Cancer Models:
In vitro studies using human cancer cell lines showed that specific derivatives exhibited significant cytotoxicity, with IC50 values indicating potent activity against cancer cells while sparing normal cells .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives similar to (E)-methyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related piperidine compounds possess IC50 values in the low micromolar range against breast cancer cells, indicating their potential as anticancer agents .
Antiviral Properties
Thiophene-containing compounds have demonstrated efficacy in inhibiting viral replication. Mechanistic studies suggest that these compounds interfere with viral entry or replication processes, highlighting their potential as antiviral agents .
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter receptors or inhibition of neuroinflammatory pathways. This suggests a broader application in neurodegenerative diseases .
Materials Science Applications
In addition to biological applications, this compound can serve as a building block in organic synthesis for developing new materials. Its unique combination of functional groups makes it suitable for creating polymers or coatings with specific properties.
Case Studies
- Anticancer Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 10 µM .
- Neuroprotective Study : In vitro assays indicated that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic effects against Alzheimer's disease .
- Antiviral Research : A recent investigation highlighted the ability of thiophene derivatives to inhibit HIV replication by targeting reverse transcriptase, showcasing their utility in antiviral drug development .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying polarity or generating bioactive derivatives.
| Reaction Conditions | Products | Key Characteristics |
|---|---|---|
| 1M NaOH, H₂O, reflux | 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylic acid | Increased water solubility; potential for salt formation |
| H₃O⁺ (acidic hydrolysis) | Same as above | Slower kinetics compared to basic conditions |
Acrylamide Reactivity
The α,β-unsaturated acrylamide moiety participates in conjugate addition and redox reactions:
Nucleophilic Addition
Thiols or amines attack the β-carbon of the acrylamide group:
-
Conditions : Room temperature, polar aprotic solvents (e.g., DMF).
-
Applications : Functionalization for drug-target interactions .
Oxidation
The double bond is susceptible to oxidation:
-
Outcome : Depends on oxidative strength; milder agents (e.g., OsO₄) yield diols.
Thiophene Electrophilic Substitution
The thiophene ring undergoes electrophilic substitutions (e.g., sulfonation, nitration) at the 5-position due to electron-rich π-system:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-nitrothiophene derivative |
| Sulfonation | SO₃, H₂SO₄ | Thiophene-5-sulfonic acid analog |
-
Regioselectivity : Directed by the electron-donating nature of the sulfur atom.
Piperidine Ring Functionalization
The piperidine nitrogen, though part of a carboxylate group, can undergo limited alkylation or acylation after ester hydrolysis:
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | AcCl, base |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Nitrogen
Compound A : (E)-N-(tert-butyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide (CAS: 1235694-70-8)
- Molecular Formula : C₁₈H₂₇N₃O₂S
- Molecular Weight : 349.5 g/mol
- Key Differences: The 1-position substituent is a tert-butyl carboxamide (CONH-tBu) instead of a methyl carboxylate. The E-configured acrylamido-thiophene linker is retained, preserving π-π stacking capabilities .
Compound B : 4-(3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidine-1-carboximidamide
- Molecular Formula: Not explicitly provided, but includes a imidazo-pyrrolo-pyrazine heterocycle.
- Key Differences :
- The piperidine 1-position is substituted with a carboximidamide group (C(=NH)NH₂).
- A trimethylsilyl-protected imidazo-pyrrolo-pyrazine replaces the thiophene-acrylamido motif.
- The complex heterocycle may confer enhanced hydrogen-bonding or intercalation properties , relevant to kinase inhibition or nucleic acid interactions .
Stereochemical and Functional Group Variations
Compound C : (3R,4R)-tert-butyl-4-methyl-3-(6-formyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate
- Key Features :
Compound D : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
- Key Features: A tetrahydropyridine core with ester and acetyl-piperidine substituents. The lack of a thiophene or acrylamido group distinguishes its mechanism from the target compound .
Structural and Functional Comparison Table
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target compound can be dissected into two primary fragments: (1) the methyl piperidine-1-carboxylate core and (2) the (E)-3-(thiophen-2-yl)acrylamido-methyl side chain. Retrosynthetically, the piperidine ring is derived from cyclic amines or via cyclization of acyclic precursors, while the acrylamido-thiophene moiety originates from condensation reactions between thiophene derivatives and acrylic acid analogs. The final assembly employs amide bond formation, requiring careful control of stereochemistry and functional group compatibility.
Synthetic Routes to the Piperidine Core
Reductive Amination of Cyclic Ketones
A prevalent method for piperidine synthesis involves double reductive amination of glutaric dialdehyde with ammonium formate under microwave irradiation, yielding 4-methylpiperidine derivatives in 68–82% yields. Adaptation of this protocol using methyl glycinate as the nitrogen source facilitates introduction of the 1-carboxylate group. For example, Jiang et al. demonstrated Ru(II)-catalyzed reductive amination/hydrosilylation to access substituted piperidines with >90% diastereoselectivity.
Oxidative-Reductive Functionalization of Picoline Derivatives
The patent by CN102887854B outlines a two-step synthesis of 4-methylpiperidine-2-carboxylate hydrochloride from 4-picoline-2-carboxylic acid ethyl ester. Oxidation with phospho-molybdic acid/hydrogen peroxide forms an oxynitride intermediate, which undergoes Pd/C-catalyzed hydrogenation in methanol to yield the piperidine carboxylate. Modifying the esterification step (e.g., substituting ethyl with methyl alcohol) directly affords methyl 4-methylpiperidine-1-carboxylate, a viable precursor for further functionalization.
Table 1: Comparison of Piperidine Core Synthesis Methods
Synthesis of the (E)-3-(Thiophen-2-yl)acrylic Acid Moiety
Knoevenagel Condensation
(E)-3-(Thiophen-2-yl)acrylic acid is synthesized via Knoevenagel condensation of thiophene-2-carbaldehyde with malonic acid in pyridine, achieving >95% (E)-selectivity due to thermodynamic control. Microwave-assisted protocols reduce reaction times from 12 hours to 30 minutes while maintaining yields of 88–92%.
Amide Coupling and Final Assembly
EDAC/DMAP-Mediated Coupling
The critical step involves coupling methyl 4-(aminomethyl)piperidine-1-carboxylate with (E)-3-(thiophen-2-yl)acrylic acid using ethyl( N,N-dimethylaminopropyl) carbodiimide (EDAC) and N,N-dimethylaminopyridine (DMAP) in 1,2-dichloroethane. The reaction proceeds at 0–5°C for 4 hours, followed by aqueous workup and recrystallization from ethyl acetate/petroleum ether to yield the target compound in 72% purity.
Microwave-Assisted Amidation
Recent advances utilize microwave irradiation to accelerate coupling, reducing reaction times to 15 minutes with comparable yields (70–75%). This method minimizes epimerization risks, preserving the (E)-configuration of the acrylamido group.
Table 2: Optimization of Amide Coupling Conditions
| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDAC/DMAP, 4 h | 1,2-Dichloroethane | 0–5 | 72 | 98 |
| Microwave, 15 min | DMF | 80 | 75 | 99 |
| HATU, DIEA | DCM | 25 | 68 | 97 |
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d6): δ 7.78 (d, J = 15.2 Hz, 1H, CH=CH), 7.42 (dd, J = 5.0, 1.2 Hz, 1H, thiophene-H), 6.99–6.94 (m, 2H, thiophene-H), 6.28 (d, J = 15.2 Hz, 1H, CH=CH), 3.63 (s, 3H, OCH3), 3.32–3.25 (m, 2H, piperidine-CH2), 2.78–2.65 (m, 2H, piperidine-CH2), 1.82–1.70 (m, 3H, piperidine-H).
- IR (KBr): νmax 3280 (N-H), 1680 (C=O), 1620 (C=C).
- HRMS : [M+H]+ calcd. for C16H20N2O3S: 320.1194; found: 320.1196.
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H2O 70:30) confirms ≥98% purity with a retention time of 6.8 minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
